molecular formula C18H14O6 B138615 Fluostatin B CAS No. 158906-40-2

Fluostatin B

Cat. No.: B138615
CAS No.: 158906-40-2
M. Wt: 326.3 g/mol
InChI Key: PLKATXVLQJQTSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluostatin B is typically isolated from marine Streptomyces species. The biosynthetic gene cluster responsible for the production of fluostatins has been identified in Streptomyces sp. PKU-MA00045 . The isolation process involves culturing the Streptomyces strain, followed by extraction and purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the Streptomyces strain under controlled conditions. The fermentation broth is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Fluostatin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Fluostatin B stands out due to its specific structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

158906-40-2

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione

InChI

InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3

InChI Key

PLKATXVLQJQTSA-UHFFFAOYSA-N

SMILES

CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O

Canonical SMILES

CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O

Synonyms

1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione
fluostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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